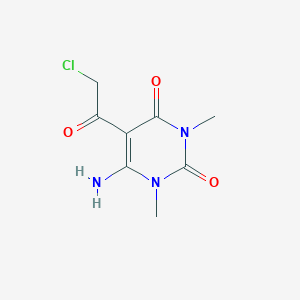

6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine core

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

It can be inferred from related compounds that it may interact with its target, potentially cdk2, to inhibit its function . This inhibition could lead to the disruption of the cell cycle, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

Given its potential role as a cdk2 inhibitor, it can be inferred that it may affect thecell cycle regulation pathway . By inhibiting CDK2, the compound could disrupt the progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .

Result of Action

Based on the potential inhibition of cdk2, it can be inferred that the compound may lead tocell cycle arrest and potentially induce apoptosis in cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 6-amino-1,3-dimethyluracil with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis method would involve optimizing reaction conditions to ensure high yield and purity. This may include using automated reactors, continuous flow systems, and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrimidine derivatives.

Oxidation: Formation of oxidized pyrimidine derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Applications De Recherche Scientifique

6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Medicinal chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.

Organic synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Material science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-amino-1,3-dimethyluracil

- 5-chloroacetyl-1,3-dimethyluracil

- 6-amino-5-carboxamidouracil

Uniqueness

6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the amino and chloroacetyl groups on the pyrimidine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

Activité Biologique

6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, also known by its CAS number 67130-66-9, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This compound is characterized by a chloroacetyl group at the 5-position and an amino group at the 6-position of the pyrimidine ring. Its molecular formula is with a molecular weight of 231.64 g/mol .

The chemical structure of this compound can be represented as follows:

Key Properties:

- CAS Number: 67130-66-9

- Molecular Weight: 231.64 g/mol

- Solubility: Soluble in organic solvents; specific solubility data may vary.

Anticancer Properties

Recent studies have highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. A notable study synthesized a series of quinazoline-pyrimidine hybrid derivatives, including derivatives of the target compound, which were evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer) .

Cytotoxicity Results:

The synthesized compounds exhibited varying degrees of antiproliferative activity with IC50 values indicating their effectiveness:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6n | A549 | 5.9 |

| 6n | SW-480 | 2.3 |

| 6n | MCF-7 | 5.65 |

These results suggest that compound 6n demonstrated significant cytotoxicity, particularly against lung cancer cells (A549) and colorectal cancer cells (SW-480) when compared to standard chemotherapeutics like Cisplatin .

The mechanism through which these compounds exert their anticancer effects includes:

- Induction of apoptosis in cancer cells.

- Cell cycle arrest in the S phase, as evidenced by flow cytometry analysis showing increased S-phase population upon treatment with compound 6n .

- Binding affinity studies suggest interactions with key enzymes involved in tumor progression.

Study on Quinazoline-Pyrimidine Derivatives

A comprehensive study focused on the synthesis and evaluation of quinazoline-pyrimidine hybrids demonstrated that modifications at specific positions on the pyrimidine ring significantly influenced biological activity. The presence of electron-withdrawing groups such as chlorine enhanced antiproliferative effects compared to unsubstituted derivatives .

Findings:

- Compounds with halogen substitutions exhibited improved activity.

- Structure-activity relationship (SAR) studies indicated that para-substituted derivatives were more effective than meta-substituted ones.

Propriétés

IUPAC Name |

6-amino-5-(2-chloroacetyl)-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O3/c1-11-6(10)5(4(13)3-9)7(14)12(2)8(11)15/h3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIHPCABEPSLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C(=O)CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291941 | |

| Record name | 6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67130-66-9 | |

| Record name | 67130-66-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.